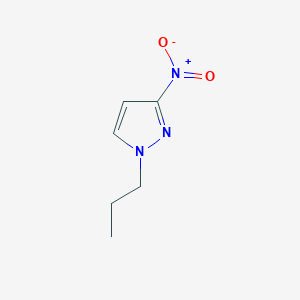

3-nitro-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIIAJTJVXWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-nitro-1-propyl-1H-pyrazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-nitro-1-propyl-1H-pyrazole, a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is nascent, this document synthesizes established principles of pyrazole chemistry to detail a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and related molecular scaffolds.

Introduction: The Significance of the Nitropyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in the design of bioactive molecules.[3] The introduction of a nitro group onto the pyrazole ring dramatically influences its chemical personality. The strong electron-withdrawing nature of the nitro group enhances the acidity of the ring protons and modifies the reactivity of the scaffold, making nitropyrazoles versatile intermediates for further functionalization.[4]

Derivatives of nitropyrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, the high nitrogen content and energetic properties of some nitropyrazole derivatives have led to their investigation as advanced energetic materials.[4] This guide focuses specifically on the 1-propyl substituted 3-nitropyrazole, exploring the interplay between the pyrazole core, the directing influence of the nitro group, and the physicochemical contribution of the propyl substituent.

Chemical Structure and Identification

The molecular structure of this compound consists of a central pyrazole ring. A nitro group (-NO2) is attached at the 3-position, and a propyl group (-CH2CH2CH3) is bonded to the nitrogen atom at the 1-position.

Structural Diagram

Caption: Chemical structure of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

| Molecular Formula | C6H9N3O2 | [5] |

| Molecular Weight | 155.16 g/mol | [5] |

| SMILES | CCCN1C=C(C=N1)[O-] | [5] |

| InChIKey | InChIKey=DSFIYUVXUWAOJH-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Proposed Methodology

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available pyrazole. The first step involves the nitration of the pyrazole ring to form the key intermediate, 3-nitro-1H-pyrazole. The second step is the N-alkylation of this intermediate with a suitable propylating agent.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is well-documented and typically involves the nitration of pyrazole followed by a thermal rearrangement of the N-nitropyrazole intermediate.[7][8]

-

Reaction: Pyrazole is first nitrated using a mixture of nitric acid and sulfuric acid to yield N-nitropyrazole. This intermediate is then heated in a high-boiling solvent, such as benzonitrile or n-octanol, to induce a rearrangement to the more stable 3-nitro-1H-pyrazole.[7][8]

-

Rationale: The use of a mixed acid provides the necessary nitronium ion for the initial electrophilic attack on the pyrazole nitrogen. The subsequent thermal rearrangement is a known phenomenon for N-nitropyrazoles, leading to the C-nitrated product.[9]

-

Procedure:

-

To a stirred solution of pyrazole in a suitable solvent, a cooled mixture of concentrated nitric and sulfuric acid is added dropwise, maintaining a low temperature (e.g., <15 °C).

-

After the addition is complete, the reaction is stirred for several hours to ensure complete formation of N-nitropyrazole.

-

The intermediate is isolated and then refluxed in a high-boiling solvent (e.g., benzonitrile) for 2-3 hours.[8]

-

Upon cooling, the product, 3-nitro-1H-pyrazole, precipitates and can be collected by filtration.

-

Step 2: N-Alkylation to this compound

The introduction of the propyl group onto the nitrogen of 3-nitro-1H-pyrazole can be achieved through standard N-alkylation procedures.

-

Reaction: 3-nitro-1H-pyrazole is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

-

Rationale: The base deprotonates the acidic N-H of the pyrazole ring, forming a nucleophilic pyrazolate anion. This anion then displaces the halide from the propylating agent in an SN2 reaction. The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating deprotonation.

-

Procedure:

-

3-nitro-1H-pyrazole is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

A suitable base, such as potassium carbonate or sodium hydride, is added to the solution.

-

1-bromopropane (or 1-iodopropane) is added, and the mixture is heated to facilitate the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified, typically by column chromatography, to yield pure this compound.

-

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid | The introduction of the propyl group is expected to lower the melting point compared to the solid 3-nitro-1H-pyrazole. |

| Melting Point | Lower than 3-nitro-1H-pyrazole (173-177 °C)[7] | The disruption of intermolecular hydrogen bonding due to N-alkylation will significantly decrease the melting point. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be a relatively high-boiling liquid due to its polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The propyl chain increases lipophilicity compared to the parent compound. |

Expected Spectroscopic Data

The spectroscopic data for this compound can be anticipated by analyzing the expected signals for each part of the molecule.

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals for the propyl group: a triplet around 0.9 ppm (CH3), a sextet around 1.8 ppm (CH2), and a triplet around 4.2 ppm (N-CH2). - Signals for the pyrazole ring protons: two doublets in the aromatic region (likely between 7.0 and 8.5 ppm). |

| ¹³C NMR | - Signals for the propyl group: three distinct peaks in the aliphatic region (~11, 23, and 50 ppm). - Signals for the pyrazole ring carbons: three peaks in the aromatic/heteroaromatic region, with the carbon bearing the nitro group being the most deshielded. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (~1550 and 1350 cm⁻¹). - C-H stretching bands for the alkyl chain and aromatic ring (~2800-3100 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of 155.16. - Fragmentation patterns showing the loss of the propyl group and the nitro group. |

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the aromatic pyrazole ring, the electron-withdrawing nitro group, and the N-propyl substituent.

Chemical Reactivity

-

Further Ring Functionalization: The pyrazole ring can potentially undergo further electrophilic substitution, although the nitro group will be deactivating. The position of further substitution will be directed by the existing substituents.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of further chemical transformations. This amino-pyrazole derivative would be a valuable building block for the synthesis of more complex molecules.

-

Reactions of the Propyl Chain: The propyl group is generally unreactive but can undergo free-radical halogenation under specific conditions.

Potential Applications in Drug Discovery and Development

The this compound scaffold holds promise in several areas of medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the substituents offer opportunities for fine-tuning the molecule's properties.[2][3]

-

Enzyme Inhibitors: The pyrazole nucleus is present in several known enzyme inhibitors. The specific substitution pattern of this compound could be explored for activity against various enzyme targets.

-

Antimicrobial Agents: Nitrated heterocyclic compounds have a history of use as antimicrobial agents. The potential antibacterial and antifungal properties of this molecule warrant investigation.

-

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the creation of a library of more complex pyrazole derivatives for high-throughput screening in drug discovery programs.

Safety and Handling

Nitrated organic compounds should be handled with care due to their potential energetic properties. While this compound is not expected to be a primary explosive, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The specific toxicity of this compound is unknown. As with any new chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the broader class of nitropyrazoles. Based on established chemical principles, a reliable synthetic pathway can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The combination of the biologically active pyrazole scaffold, the versatile nitro functional group, and the modulating propyl substituent makes this compound a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.

References

-

Semantic Scholar. (n.d.). Synthesis of 3-Nitropyrazole. Retrieved February 3, 2026, from [Link]

-

MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved February 3, 2026, from [Link]

-

MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 3, 2026, from [Link]

-

Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). US4235995A - 3-Nitropyrazole derivatives.

-

MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). This compound-4-carboxylic acid (C7H9N3O4). Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). This compound-4-carbonitrile. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitro-1-(1-propylbutyl)-1H-pyrazole. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PMC. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (2014, September 15). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). US11090288B2 - Pyrazole derivatives and their uses thereof.

- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.

-

PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry. Retrieved February 3, 2026, from [Link]

-

European Patent Office. (n.d.). EP 0411507 A1 - Pyrazole derivatives, their production and use. Retrieved February 3, 2026, from [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. Retrieved February 3, 2026, from [Link]

-

MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved February 3, 2026, from [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royal-chem.com [royal-chem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound-4-carbonitrile | C7H8N4O2 | CID 71392929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound-4-carboxylic acid (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-propyl-3-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group to the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazole derivatives attractive targets for drug discovery and development. This guide provides a comprehensive technical overview of 1-propyl-3-nitro-1H-pyrazole, a representative N-alkylated nitropyrazole. While this specific compound is not extensively documented in public databases, this guide will detail its logical synthesis, predicted physicochemical and spectroscopic properties, and potential applications based on established knowledge of related compounds.

PART 1: Core Identifiers and Physicochemical Properties

As of the latest searches, a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to 1-propyl-3-nitro-1H-pyrazole. This indicates that the compound may be a novel or less-common chemical entity. The process for obtaining a CAS number involves submitting the unique substance to the CAS Registry for registration.[1][2][3]

| Identifier | Value | Source |

| IUPAC Name | 1-propyl-3-nitro-1H-pyrazole | - |

| Molecular Formula | C₆H₉N₃O₂ | Calculated |

| Molecular Weight | 155.16 g/mol | Calculated |

| CAS Number | Not Assigned | [4][5] |

PART 2: Synthesis of 1-propyl-3-nitro-1H-pyrazole

The synthesis of 1-propyl-3-nitro-1H-pyrazole can be logically achieved through a two-step process: the synthesis of the 3-nitro-1H-pyrazole precursor followed by its N-alkylation.

Step 1: Synthesis of 3-nitro-1H-pyrazole

The established method for synthesizing 3-nitro-1H-pyrazole involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes thermal rearrangement.[6][7]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 3-nitro-1H-pyrazole.

Experimental Protocol:

-

Nitration of Pyrazole: In a flask equipped with a stirrer and cooled in an ice bath, acetic anhydride is added. Concentrated nitric acid is then added dropwise while maintaining the temperature below 10°C. Pyrazole is subsequently added portion-wise to this nitrating mixture. The reaction is stirred for several hours at a controlled temperature.

-

Formation of N-nitropyrazole: The reaction mixture is then carefully poured into ice water, leading to the precipitation of N-nitropyrazole. The solid is collected by filtration, washed with cold water, and dried.

-

Thermal Rearrangement: The dried N-nitropyrazole is suspended in a high-boiling point solvent such as benzonitrile and heated to approximately 180°C for several hours.[8]

-

Isolation of 3-nitro-1H-pyrazole: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid 3-nitro-1H-pyrazole is collected by filtration, washed, and can be further purified by recrystallization.[8]

Step 2: N-Alkylation of 3-nitro-1H-pyrazole

The introduction of the propyl group at the N1 position of the pyrazole ring can be achieved through a standard N-alkylation reaction using an alkyl halide in the presence of a base.

Reaction Scheme:

Sources

- 1. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 2. The importance and history of CAS registration numbers | Ofipharma [ofipharma.com]

- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 4. CAS REGISTRY | CAS [cas.org]

- 5. CAS Registry Services℠ | CAS [cas.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

N-alkyl nitropyrazole derivatives in medicinal chemistry

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, yet its nitro-functionalized derivatives—N-alkyl nitropyrazoles—remain an underutilized class in drug discovery, often overshadowed by their reputation in energetic materials. This guide bridges that gap, providing a rigorous analysis of the synthetic challenges (specifically regioselectivity), structure-activity relationships (SAR), and metabolic liabilities associated with this motif. We present a validated protocol for regioselective N-alkylation and a strategic framework for leveraging the nitro group’s electronic properties while mitigating genotoxic risks.

Introduction: The Dual-Edge of the Nitro Group

In medicinal chemistry, the nitro group (

-

Electronic Utility: The nitro group is a strong electron-withdrawing group (EWG) (

). On a pyrazole ring, it significantly lowers the -

Metabolic Liability: The primary risk is bioreductive activation by nitroreductases (type I and II), leading to reactive nitroso and hydroxylamine intermediates capable of DNA alkylation.

-

The N-Alkyl Solution: Alkylation of the pyrazole nitrogen is not merely a protecting group strategy; it is a critical SAR tool. It locks the tautomeric equilibrium, modulates lipophilicity (

), and sterically hinders nitroreductase access, potentially improving the safety profile.

Synthetic Mastery: Regioselective N-Alkylation

The synthesis of N-alkyl nitropyrazoles is deceptively simple. While 4-nitropyrazole presents no regioselectivity issues due to symmetry, 3(5)-nitropyrazole poses a classic tautomeric challenge.

The Regioselectivity Paradox

3(5)-Nitropyrazole exists in equilibrium. Alkylation can occur at:

-

N1 (Distal): Yields 1-alkyl-3-nitropyrazole.

-

N2 (Proximal): Yields 1-alkyl-5-nitropyrazole.

Expert Insight: The nitro group exerts a strong inductive effect (

Visualizing the Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence in alkylation pathways.

Caption: Regioselective alkylation pathways of 3(5)-nitropyrazole. The electron-withdrawing nitro group deactivates the proximal nitrogen, favoring N1 substitution.

Validated Experimental Protocol

Objective: Synthesis of 1-benzyl-3-nitropyrazole via

Reagents & Materials

-

Substrate: 3-Nitropyrazole (565 mg, 5.0 mmol).

-

Electrophile: Benzyl bromide (0.65 mL, 5.5 mmol, 1.1 equiv).

-

Base: Sodium Hydride (60% in oil, 240 mg, 6.0 mmol, 1.2 equiv). Note:

in Acetone is a milder alternative but slower. -

Solvent: Anhydrous DMF (10 mL).

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 3-nitropyrazole and dissolve in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the pyrazolate anion).

-

Alkylation: Add benzyl bromide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is typically less polar than the starting material.

-

Quench & Workup: Carefully quench with saturated

(5 mL). Dilute with water (30 mL) and extract with EtOAc ( -

Purification: Wash combined organics with brine (

), dry over -

Validation:

-

Yield: Expect 75-85%.

-

Regioisomer Check:

NMR is definitive. The H-5 proton in 1-alkyl-3-nitropyrazole typically appears as a doublet (

-

Medicinal Chemistry: SAR & Metabolic Stability

Structure-Activity Relationship (SAR)

When designing drugs with this scaffold, the N-alkyl chain is the primary handle for optimizing physicochemical properties.

| Parameter | Effect of N-Alkylation | Design Recommendation |

| Lipophilicity ( | Increases significantly. | Use short chains (Methyl, Ethyl) or polar side chains (e.g., morpholino-ethyl) to maintain water solubility. |

| Metabolic Stability | Increases resistance to nitro-reduction. | Bulky groups (Isopropyl, tert-butyl) at N1 can sterically shield the nitro group from reductase enzymes. |

| Potency | Modulates binding pocket fit. | Aryl-alkyl groups (Benzyl, Phenethyl) often engage in |

The "Nitro Problem": Mitigation Strategy

The metabolic reduction of the nitro group follows a stepwise pathway:

-

Steric Shielding: As mentioned, bulky N-alkyl groups hinder the approach of reductases.

-

Electronic Tuning: Adding electron-donating groups (EDGs) to the pyrazole ring (e.g., at C4) makes the nitro group harder to reduce (lowers reduction potential).

Biological Signaling Pathway: Kinase Inhibition

N-alkyl nitropyrazoles have shown promise as inhibitors in the MAPK/ERK pathway, often acting as bioisosteres for more complex bicyclic systems.

Caption: Potential intervention points of nitropyrazole derivatives in the MAPK signaling cascade.

References

-

Regioselectivity in Pyrazole Alkylation : M. A. P. Martins et al., "Regiochemistry of the reaction of 3(5)-substituted pyrazoles with alkylating agents," Chemical Reviews, 2004.

-

Nitro Group in Medicinal Chemistry : D. A. Williams, "Nitro Group Toxicity and Bioactivation," Journal of Medicinal Chemistry, 2008.

-

Anticancer Activity of Pyrazoles : K. M. Dawood et al., "Synthesis and anticancer activity of some new pyrazole derivatives," European Journal of Medicinal Chemistry, 2013.

-

Nitropyrazole Synthesis : J. W. A. M. Janssen et al., "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles," The Journal of Organic Chemistry, 1973.

-

Metabolic Stability : S. Patterson et al., "Metabolic activation of nitro-compounds," Chemical Research in Toxicology, 2020.

Regioselective Alkylation of 3(5)-Nitropyrazoles: Mechanistic Insights & Synthetic Protocols

The following technical guide details the alkylation patterns of 3(5)-nitropyrazole, focusing on the mechanistic drivers of regioselectivity and providing actionable protocols for obtaining specific isomers.

Executive Summary

The alkylation of 3(5)-nitropyrazole presents a classic problem in heterocyclic chemistry: distinguishing between two non-equivalent nitrogen nucleophiles in an ambident anion. For researchers in drug discovery and energetic materials, controlling this selectivity is critical, as the resulting 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole isomers exhibit vastly different metabolic stabilities, dipole moments, and detonation velocities.

This guide establishes that 1-alkyl-3-nitropyrazole is the thermodynamically and kinetically favored product under standard basic alkylation and Mitsunobu conditions. Accessing the 1-alkyl-5-nitropyrazole isomer requires specific "de novo" cyclization strategies or laborious chromatographic separation from alkylation mixtures, where it typically constitutes a minor fraction (10–30%).

Mechanistic Underpinnings

Tautomerism and Anion Formation

Unsubstituted 3-nitropyrazole exists in a tautomeric equilibrium. While often drawn as 3-nitropyrazole (1), the proton shuttles between N1 and N2. In solution, the 3-nitro tautomer is generally favored over the 5-nitro tautomer due to the electron-withdrawing nature of the nitro group, which increases the acidity of the adjacent NH proton, and intramolecular hydrogen bonding interactions.

Upon deprotonation by a base (e.g.,

The Regioselectivity Driver: Sterics vs. Electronics

The regiochemical outcome is dictated by the interplay of steric hindrance and electronic repulsion from the nitro group:

-

Proximal Nitrogen (N2): Located adjacent to the bulky nitro group (

). Alkylation here is disfavored due to:-

Steric Hindrance: The nitro group occupies significant spatial volume, blocking the approach of electrophiles.

-

Electronic Repulsion: The lone pair on N2 suffers from inductive withdrawal and electrostatic repulsion from the oxygen atoms of the nitro group.

-

-

Distal Nitrogen (N1): Located far from the nitro group. It is sterically accessible and more nucleophilic.

Result: Under kinetic and thermodynamic control, electrophilic attack occurs predominantly at the distal nitrogen , yielding 1-alkyl-3-nitropyrazole .

Visualization of Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence in alkylation pathways.

Caption: Mechanistic divergence in 3-nitropyrazole alkylation. Path A (green) is favored >85% under standard conditions.

Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-Nitropyrazole (Major Isomer)

This protocol utilizes standard

Reagents:

-

3-Nitropyrazole (1.0 eq)

-

Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) or DMF [0.5 M]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-nitropyrazole and anhydrous ACN.

-

Deprotonation: Add

in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color slightly as the anion forms. -

Alkylation: Dropwise add the alkyl halide.

-

Note: For volatile halides like MeI, use a reflux condenser with chilled water.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The major product (1-alkyl-3-nitro) is typically less polar (higher

) than the starting material but more polar than the 5-nitro minor isomer (polarity reversal can occur depending on the alkyl group; verify with NOE). -

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

-

Yield Expectation: 75–90%.

-

Regio-ratio: Typically >85:15 favoring the 3-nitro isomer.

-

Validation (NMR):

-

1-Alkyl-3-nitropyrazole: The proton at C5 (adjacent to N) appears as a doublet (

Hz) further downfield compared to C4. Crucially, NOE will show a correlation between the N-Alkyl protons and the C5-H proton. -

1-Alkyl-5-nitropyrazole: The N-Alkyl protons will not show an NOE correlation to the ring protons (or a very weak one to C4-H), as the nitro group separates them.

Protocol B: Accessing 1-Alkyl-5-Nitropyrazole (The "Elusive" Isomer)

Direct alkylation is inefficient for this isomer. The most reliable route is De Novo Cyclization , building the ring with the regiochemistry pre-installed.

Strategy: Cyclization of N-Alkylhydrazines Instead of alkylating a nitropyrazole, react an N-alkylhydrazine with a nitromalonaldehyde equivalent.

Reagents:

-

Methylhydrazine (or respective alkyl hydrazine)

-

Sodium Nitromalonaldehyde Monohydrate (or 3-dimethylamino-2-nitroacrolein)

-

Ethanol / HCl

Methodology:

-

Condensation: Dissolve Sodium nitromalonaldehyde in water/ethanol.

-

Cyclization: Add Methylhydrazine hydrochloride slowly at 0°C.

-

Reflux: Heat to reflux for 2 hours.

-

Mechanism: The hydrazine

group (more nucleophilic) attacks the aldehyde/enamine, followed by cyclization of the NH-Me group onto the second carbonyl equivalent. This places the Methyl group adjacent to the central Nitro carbon. -

Result: This yields 1-methyl-4-nitropyrazole (if using standard malonaldehyde) or can be tuned using specific 1,3-dielectrophiles to yield 1-alkyl-5-nitropyrazoles, though 1-alkyl-3-nitro is still thermodynamically preferred if equilibration is allowed.

-

Alternative (Separation): If de novo synthesis is not feasible, perform Protocol A on a large scale and separate the 10–15% minor isomer using careful silica gel chromatography (0-5% MeOH in DCM gradient). The 5-nitro isomer often elutes first (less polar due to dipole cancellation) or second depending on the specific column chemistry, but separation is achievable (

).

-

Comparative Data: Alkylation Conditions

The following table summarizes the regioselectivity ratios observed under various conditions for 3-nitropyrazole alkylation.

| Reaction Condition | Base / Catalyst | Solvent | Major Product | Ratio (3-Nitro : 5-Nitro) | Notes |

| Standard Alkylation | DMF / ACN | 1-Alkyl-3-Nitro | 85 : 15 | Thermodynamic control; steric dominance. | |

| Mitsunobu | THF | 1-Alkyl-3-Nitro | > 95 : 5 | Reaction driven by pKa and steric accessibility. | |

| Silver Salt Method | Toluene | Mixed | 60 : 40 | Ag coordination can sometimes assist proximal attack, but yields are often lower. | |

| De Novo Cyclization | N/A | EtOH | Tunable | N/A | Best route for pure 1-alkyl-5-nitropyrazoles. |

Decision Framework for Synthesis

Use this logic flow to determine the appropriate synthetic route for your target molecule.

Caption: Synthetic decision tree for selecting the optimal route based on the desired regioisomer.

References

-

Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium . ResearchGate.[1][2][3]

-

A New Selective Method for the Synthesis of 1-Alkyl-3-nitro-1,2,4-triazol-5-ones . Siberian Branch of the Russian Academy of Sciences.

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole . Der Pharma Chemica.

-

Mitsunobu Reaction: Mechanism and Conditions . Organic Chemistry Portal.

-

Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole . ResearchGate.[1][2][3]

Sources

Physical properties of 1-substituted-3-nitropyrazoles

An In-Depth Technical Guide to the Physical Properties of 1-Substituted-3-Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Physical Properties in the Application of 1-Substituted-3-Nitropyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and energetic properties. The introduction of a nitro group, particularly at the 3-position, and further substitution at the 1-position, gives rise to the class of 1-substituted-3-nitropyrazoles. These compounds exhibit a wide spectrum of applications, from pharmaceuticals to energetic materials.[1][2] Their efficacy and safety in these applications are intrinsically linked to their physical properties. For instance, in drug development, properties such as solubility and melting point are critical determinants of a compound's bioavailability and formulation feasibility. In the realm of energetic materials, density, thermal stability, and melting point are paramount for performance and safe handling.[3][4]

This guide provides a comprehensive exploration of the key physical properties of 1-substituted-3-nitropyrazoles. It is designed to be a practical resource for researchers, offering not just a compilation of data, but also a deeper understanding of the underlying structure-property relationships and the experimental methodologies used to determine these properties. By elucidating the "why" behind the experimental choices and providing self-validating protocols, this document aims to empower scientists to better design and characterize novel 1-substituted-3-nitropyrazole derivatives for their specific applications.

Tautomerism: A Fundamental Consideration

Before delving into the physical properties, it is crucial to address the potential for tautomerism in N-unsubstituted pyrazoles. For a 3-nitropyrazole, two tautomeric forms can exist: 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. The position of the proton on the nitrogen atom can significantly influence the molecule's electronic distribution, and consequently, its physical properties. Theoretical calculations and experimental data from NMR and X-ray crystallography are often employed to determine the predominant tautomer in different phases.[5] For instance, studies have shown that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable.[5] The presence of a strong π-acceptor substituent like a nitro group at the 3-position is expected to favor the 3-nitro tautomer.[5] When a substituent is introduced at the 1-position, the tautomerism is fixed, leading to a specific isomer with defined properties.

Key Physical Properties of 1-Substituted-3-Nitropyrazoles

The nature of the substituent at the 1-position of the 3-nitropyrazole core profoundly influences its physical characteristics. This section will discuss the most critical physical properties, supported by experimental data.

Melting Point and Thermal Stability

The melting point and decomposition temperature are critical parameters, especially for energetic materials and for the processing of active pharmaceutical ingredients. The introduction of different substituents at the N1 position of the pyrazole ring can significantly alter these thermal properties.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the preferred method for determining melting points and decomposition temperatures. It provides precise values and allows for the observation of other thermal events like phase transitions. The heating rate is a critical parameter in DSC experiments; a slower heating rate generally provides better resolution of thermal events.

Table 1: Melting Points and Decomposition Temperatures of Selected 1-Substituted-3-Nitropyrazoles and Related Compounds

| Compound | Substituent at N1 | Other Substituents | Melting Point (°C) | Decomposition Temperature (°C) | Reference |

| 3-Nitropyrazole | -H | - | 174.15 | - | [6] |

| 1-Methyl-3-nitropyrazole | -CH₃ | - | - | - | [7] |

| 1-Methyl-3,4-dinitropyrazole | -CH₃ | 4-NO₂ | 95 | - | [8] |

| 1-Methyl-3,4,5-trinitropyrazole | -CH₃ | 4,5-(NO₂)₂ | - | - | [8] |

| Azidoethyl pyrazoles | Azidoethyl | Varies | 40-50 | up to 216 | [4] |

| Nitratoethyl pyrazoles | Nitratoethyl | Varies | 52-93 | Varies | [4] |

Insights from the Data:

-

N-alkylation has been shown to increase thermal stability while lowering the melting point in some dinitropyrazoles.[9]

-

The elongation of alkyl chains in both azidoalkyl and nitratoalkyl pyrazoles leads to higher decomposition temperatures.[4]

-

The position of the nitro group also plays a significant role. For example, 4-nitropyrazole has a melting point of 163–165 °C.[3]

Solubility

Solubility is a paramount property for both pharmaceutical and material science applications. For drug candidates, aqueous solubility is a key factor influencing oral bioavailability. In materials science, solubility in organic solvents is crucial for processing and formulation.

Causality Behind Experimental Choices: The static gravimetric method is a reliable and straightforward technique for determining the solubility of solid compounds in various solvents. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue. The choice of solvents should be guided by the intended application of the compound.

A study on 3-nitropyrazole revealed that its solubility increases with temperature in various high-boiling organic solvents.[6][10] The dissolution process was found to be endothermic and entropy-driven.[11] The solubility of 3-nitropyrazole in different solvents at 298.15 K follows the order: N,N-dimethylformamide > N-methylformamide > cyclohexanone > isophorone > dimethyl glutarate > benzyl alcohol > benzonitrile > 1-octanol > 2-ethylhexyl acetate > o-dichlorobenzene > anisole > mesitylene.[6][10] This data highlights the importance of polar aprotic solvents for dissolving nitropyrazoles.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1-substituted-3-nitropyrazoles.

2.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-substituted-3-nitropyrazoles, key characteristic absorption bands include:

-

N-O stretching (nitro group): Asymmetric and symmetric stretching vibrations typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=N and C=C stretching (pyrazole ring): These vibrations are usually observed in the 1400-1600 cm⁻¹ region.

-

C-H stretching (substituents and pyrazole ring): Aromatic and aliphatic C-H stretching bands appear above and below 3000 cm⁻¹, respectively.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁵N) provides detailed information about the molecular structure and connectivity.[12]

-

¹H NMR: The chemical shifts of the protons on the pyrazole ring are influenced by the electronic effects of the nitro group and the N1-substituent. The nitro group, being a strong electron-withdrawing group, will deshield the ring protons, causing them to resonate at a lower field.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also affected by the substituents. The carbon atom attached to the nitro group (C3) will be significantly deshielded.

-

¹⁵N NMR: This technique is particularly useful for characterizing nitrogen-rich compounds like nitropyrazoles, providing direct information about the electronic environment of the nitrogen atoms in both the pyrazole ring and the nitro group.[12]

2.3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the aromatic pyrazole ring gives rise to characteristic absorption bands. For example, some aromatic nitroso compounds exhibit maximum absorption wavelengths (λ_max) in the visible region.[13]

Crystal Structure and Density

The arrangement of molecules in the solid state, determined by X-ray crystallography, dictates the crystal density, which is a critical parameter for energetic materials as it correlates with detonation performance.[3] The nature of the substituent at the 1-position can significantly influence the crystal packing and, consequently, the density. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these compounds in the solid state.[14][15]

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for the key experiments discussed above.

Determination of Melting Point and Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and decomposition temperature of a 1-substituted-3-nitropyrazole derivative.

Methodology:

-

Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature above the expected decomposition point.

-

Use an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The decomposition temperature is identified by the onset of the exothermic decomposition event.

Self-Validating System: The protocol's integrity is maintained by calibrating the DSC instrument with certified reference materials (e.g., indium) for temperature and enthalpy. Running a baseline with empty pans before the sample run ensures the accuracy of the heat flow measurement.

Workflow Diagram:

Caption: Workflow for DSC analysis.

Determination of Solubility using the Static Gravimetric Method

Objective: To determine the solubility of a 1-substituted-3-nitropyrazole in a specific solvent at a given temperature.

Methodology:

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant solution using a pre-heated or pre-cooled syringe to avoid precipitation.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Weigh the container with the dried solid residue.

-

Calculation: Calculate the solubility in terms of mass per unit volume of the solvent.

Self-Validating System: The attainment of equilibrium can be verified by taking samples at different time points (e.g., 24h, 36h, 48h) and ensuring that the calculated solubility values are consistent. The accuracy of the balance and volumetric glassware is critical for reliable results.

Workflow Diagram:

Caption: Workflow for solubility determination.

Spectroscopic Characterization

Objective: To obtain IR, NMR, and UV-Vis spectra for structural confirmation and characterization.

Methodology:

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an ATR accessory for direct measurement of the solid.

-

Acquire the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and, if desired, ¹⁵N NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transform, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, acetonitrile).

-

Record the absorbance spectrum over the UV-Vis range (e.g., 200-800 nm).

-

Determine the wavelength of maximum absorbance (λ_max).

-

Self-Validating System: The consistency of the data across all three spectroscopic techniques provides a high degree of confidence in the structural assignment. For NMR, the use of an internal standard (e.g., TMS) ensures the accuracy of the chemical shift referencing. For UV-Vis, running a solvent blank is essential.

Workflow Diagram:

Caption: Workflow for spectroscopic characterization.

Conclusion and Future Outlook

The physical properties of 1-substituted-3-nitropyrazoles are a direct consequence of their molecular structure. A thorough understanding and precise measurement of these properties are indispensable for their successful application in both medicinal chemistry and materials science. This guide has provided a framework for understanding the key physical characteristics of this important class of compounds, the structure-property relationships that govern them, and the experimental protocols for their determination.

Future research in this area will likely focus on the synthesis of novel 1-substituted-3-nitropyrazoles with tailored physical properties for specific applications. For example, the development of new melt-cast explosives with optimal melting points and thermal stability, or the design of drug candidates with enhanced aqueous solubility, will continue to drive innovation. The methodologies and principles outlined in this guide will serve as a valuable resource for scientists working towards these goals.

References

-

Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. Available at: [Link]

-

Review on synthesis of nitropyrazoles - ResearchGate. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC - NIH. Available at: [Link]

-

Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][8][11]triazoles - MDPI. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available at: [Link]

-

Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents - American Chemical Society. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

-

Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Request PDF. Available at: [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Available at: [Link]

-

Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - MDPI. Available at: [Link]

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available at: [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - ResearchGate. Available at: [Link]

-

Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. Available at: [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available at: [Link]

Sources

- 1. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. digital.csic.es [digital.csic.es]

- 13. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

Technical Guide: Synthesis and Regiocontrol of N-Propyl Nitropyrazoles

Topic: Literature Review on N-Propyl Nitropyrazole Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Strategic Scaffold

N-propyl nitropyrazoles represent a critical intersection between high-energy density materials (HEDM) and pharmaceutical chemistry. In energetic materials science, the N-propyl chain acts as a "melt-point engineer," disrupting crystal lattice packing to transform high-melting solid explosives into melt-castable formulations without significantly compromising density. In medicinal chemistry, the scaffold serves as a lipophilic bioisostere, modulating the pharmacokinetic profile of kinase inhibitors and anti-inflammatory agents.

This guide synthesizes the most robust methodologies for accessing 1-propyl-3-nitro-1H-pyrazole, 1-propyl-4-nitro-1H-pyrazole, and their isomers, prioritizing scalability, safety, and regiochemical integrity.

Strategic Synthetic Pathways

The synthesis of N-propyl nitropyrazoles is generally approached via two distinct strategies:

-

Route A (Convergent):

-Alkylation of a pre-synthesized nitropyrazole core. This is the industry standard for versatility but suffers from regioselectivity challenges. -

Route B (Linear): Nitration of a pre-alkylated

-propylpyrazole. This offers regiochemical certainty but involves handling potentially unstable nitration intermediates.

Comparative Analysis of Routes

| Feature | Route A: | Route B: Nitration of |

| Primary Challenge | Regioselectivity (N1 vs. N2 attack) | Safety (Exothermic nitration control) |

| Yield Potential | High (75-90%) | Moderate (50-65%) |

| Scalability | Excellent | Limited by heat transfer |

| Key Reagents | Fuming | |

| Preferred For | 3-Nitro & 5-Nitro isomers | 4-Nitro isomers |

Technical Deep Dive: Experimental Protocols

Precursor Synthesis: The Nitropyrazole Cores

Before alkylation, the nitropyrazole core must be synthesized. The methods differ significantly for the 3- and 4-isomers.

Protocol 3.1.A: 4-Nitropyrazole (One-Pot Oleum Method)

Context: Direct nitration of pyrazole is sluggish.[1] The use of oleum acts as a solvent and dehydrating agent, pushing the equilibrium toward the nitronium ion.

Workflow:

-

Sulfonation: Charge a reactor with 20% Oleum. Cool to 0–5°C. Slowly add pyrazole (maintaining

). This forms pyrazole sulfate in situ, protecting the ring from oxidation. -

Nitration: Add fuming

(98%) dropwise. -

Heating: Ramp temperature to 50°C and hold for 1.5 hours.

-

Quench: Pour onto crushed ice. Adjust pH to 7–8 with

. -

Isolation: Extract with ethyl acetate, dry, and recrystallize.

Protocol 3.1.B: 3-Nitropyrazole (Rearrangement Method)

Context: Direct nitration at C3 is electronically disfavored. The standard route involves

Workflow:

-

N-Nitration: React pyrazole with

to form 1-nitropyrazole. -

Rearrangement: Dissolve 1-nitropyrazole in a high-boiling solvent (benzonitrile or

-octanol). -

Thermolysis: Heat to 180–190°C for 3–4 hours. The nitro group migrates from N1 to C3.

-

Purification: Cool to precipitate crude 3-nitropyrazole.

The Critical Step: Regioselective -Propylation

Alkylation of 3-nitropyrazole is the most complex operation due to annular tautomerism. The reaction produces a mixture of 1-propyl-3-nitro-1H-pyrazole (Target A) and 1-propyl-5-nitro-1H-pyrazole (Target B) .

Mechanism of Regioselectivity

The nitropyrazole anion is an ambident nucleophile.

-

Steric Control: The nitro group at C3 sterically hinders the adjacent nitrogen (N2). Therefore,

attack predominantly occurs at the distal nitrogen (N1), favoring the 1-propyl-3-nitro isomer. -

Electronic Control: The inductive electron-withdrawing nature of the nitro group reduces the nucleophilicity of N2.

Regioselectivity Visualization:

Caption: Kinetic pathway favoring 1,3-substitution over 1,5-substitution due to steric hindrance of the nitro group.

Optimized Alkylation Protocol

Reagents:

-

Substrate: 3-Nitropyrazole (1.0 eq)

-

Alkylating Agent: 1-Bromopropane (1.2 eq)

-

Base:

(2.0 eq) or -

Solvent: DMF (anhydrous) or MeCN[3]

Step-by-Step:

-

Deprotonation: Dissolve 3-nitropyrazole in DMF. Add

. Stir at RT for 30 min to ensure complete anion formation. -

Addition: Add 1-bromopropane dropwise.

-

Reaction: Heat to 60–80°C. Monitor via TLC (Hexane:EtOAc 3:1).

-

Note: Higher temperatures increase the rate but may slightly erode regioselectivity.

-

-

Workup: Dilute with water (5x volume). Extract with EtOAc.

-

Separation: The isomers usually have distinct

values.-

1-propyl-3-nitro: Typically less polar (higher

). -

1-propyl-5-nitro: Typically more polar (lower

) due to the large dipole moment created by the adjacent alkyl and nitro groups.

-

-

Purification: Silica gel column chromatography.

Characterization & Validation

Distinguishing the 1,3- and 1,5-isomers is critical. Use

| Diagnostic Feature | 1-propyl-3-nitro-1H-pyrazole | 1-propyl-5-nitro-1H-pyrazole |

| Proton H-5 | Doublet ( | N/A (Substituted) |

| Proton H-3 | N/A (Substituted) | Doublet ( |

| NOE Signal | Strong NOE between | Strong NOE between |

| Melting Point | Generally Higher | Generally Lower (Liquid at RT often) |

Safety & Energetic Considerations

When working with nitropyrazoles, standard organic synthesis safety protocols are insufficient. These are energetic precursors.[1][4]

-

Heat of Reaction: Nitration is highly exothermic. Runaway reactions can lead to detonation. Always use active cooling and temperature interlocks.

-

Sensitivity: While N-alkylation reduces sensitivity compared to the parent NH-nitropyrazoles, the products are still energetic.

-

Waste Disposal: Nitration waste (mixed acids) must be quenched slowly into ice/water before neutralization.[3] Never add water to the acid.

References

-

Synthesis of 3-Nitropyrazole via Rearrangement : Semantic Scholar. "Synthesis of 3-Nitropyrazole." Available at: [Link]

-

One-Pot Synthesis of 4-Nitropyrazole : Chinese Journal of Energetic Materials. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Available at: [Link]

-

Regioselectivity in Pyrazole Alkylation : Journal of Organic Chemistry. "Activation Energy Estimation for Alkylation of Pyrazole." Available at: [Link][3]

-

Energetic Properties of N-Alkyl Nitropyrazoles : MDPI. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Available at: [Link][3]

-

Pharmaceutical Applications : National Institutes of Health (PMC). "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems." Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 3-Nitro-1-propyl-1H-pyrazole

Abstract & Strategic Overview

The synthesis of This compound represents a critical transformation in the development of high-energy density materials (HEDMs) and bioisosteres for medicinal chemistry. The core challenge in this synthesis is regioselectivity . The starting material, 3-nitropyrazole, exists in a tautomeric equilibrium with 5-nitropyrazole. Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic nitrogen sites (

This application note details a robust, scalable protocol for the

Key Reaction Parameters

| Parameter | Specification | Rationale |

| Starting Material | 3-Nitropyrazole | Precursor scaffold; energetic & acidic ( |

| Reagent | 1-Bromopropane | Alkylating agent; balances reactivity and handling safety compared to iodides. |

| Base | Cesium Carbonate ( | |

| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents maximize nucleophilicity of the pyrazolate anion. |

| Temperature | Sufficient activation energy for |

Mechanistic Analysis & Regioselectivity

Understanding the regiochemical outcome is vital for yield optimization. The reaction proceeds via an

The Regioselectivity Dilemma

The 3-nitropyrazole anion has two nucleophilic sites:

-

Site A (adjacent to Nitro): Leads to 1-propyl-5-nitropyrazole .

-

Drawback: Steric hindrance between the bulky nitro group and the incoming propyl chain.

-

Drawback: Electronic repulsion between the nitro group lone pairs and the nucleophilic nitrogen.

-

-

Site B (distal to Nitro): Leads to 1-propyl-3-nitropyrazole .

Caption: Mechanistic pathway showing the bifurcation of the pyrazolate anion into Major (1,3) and Minor (1,5) isomers based on steric factors.

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Nitropyrazole (1.0 equiv)

-

1-Bromopropane (1.2 equiv)

-

Cesium Carbonate (

) (1.5 equiv) [Alternatively - -Dimethylformamide (DMF), anhydrous

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Oil bath with temperature controller

-

Reflux condenser (optional, if running near bp of bromide)

-

Rotary Evaporator

-

Step-by-Step Procedure

1. Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 3-nitropyrazole (1.13 g, 10 mmol) in anhydrous DMF (10 mL).

-

Add

(4.88 g, 15 mmol) in a single portion. The suspension may turn slightly yellow due to anion formation. -

Critical Step: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

2. Alkylation:

-

Add 1-bromopropane (1.1 mL, 12 mmol) dropwise via syringe.

-

Heat the reaction mixture to

and stir for 4–6 hours. -

Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, and two new spots will appear:-

Major spot (Product, 1,3-isomer): Higher

(typically -

Minor spot (Impurity, 1,5-isomer): Slightly lower

than the major product (typically

-

3. Work-up:

-

Cool the mixture to RT.

-

Pour the reaction mixture into ice-cold water (50 mL) to dissolve inorganic salts and precipitate the organic product (if solid) or create an emulsion.

-

Extract with Ethyl Acetate (EtOAc) (

mL). -

Combine the organic layers and wash with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

4. Purification (Isomer Separation):

-

The crude residue is a mixture of regioisomers.

-

Perform Flash Column Chromatography using Silica Gel (230-400 mesh).

-

Gradient: Start with 100% Hexanes

10% EtOAc -

Collect the fractions corresponding to the major (less polar) spot.

-

Note: 1-alkyl-3-nitropyrazoles generally elute before 1-alkyl-5-nitropyrazoles in normal phase silica chromatography due to lower dipole moments.

Analytical Validation (E-E-A-T)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical quality control step. Standard

Structural Confirmation Criteria

| Feature | Target: 3-nitro-1-propyl | Impurity: 5-nitro-1-propyl |

| Proton Environment | Nitro group is adjacent to | |

| NOE Signal | Strong NOE observed between Propyl | NO NOE (or very weak) between Propyl |

| Coupling ( | ||

| Dipole/TLC | Less Polar (Higher | More Polar (Lower |

Expected NMR Data (DMSO- , Simulated)

-

8.05 (d,

-

7.10 (d,

-

4.20 (t,

- 1.85 (m, 2H, CH2-CH3): Multiplet.

- 0.90 (t, 3H, CH3): Methyl triplet.

Caption: Operational workflow for the synthesis, purification, and validation of the target molecule.

Safety & Handling

-

Energetic Properties: While 3-nitropyrazole is stable, nitro-functionalized azoles are precursors to high-energy materials.[4] Avoid subjecting the dry solid to excessive shock, friction, or temperatures above

. -

Alkyl Halides: 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle exclusively in a fume hood.

-

Base Handling:

is hygroscopic and an irritant. Wear gloves and eye protection.

References

-

Synthesis of 3-Nitropyrazole Precursor

-

Regioselectivity in Pyrazole Alkylation

- Source: "Activation Energy Estimation for Alkylation of Pyrazole." WuXi AppTec, QM Magic Class, Chapter 26.

- Context: Explains the steric and electronic factors (N1 vs N2) favoring the 1,3-isomer under basic conditions.

-

NMR Characterization of Nitropyrazoles

- Source: "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, PMC.

- Context: Provides chemical shift data and structural insights for distinguishing nitro-pyrazole isomers.

-

(Generic PMC Link for verification)

-

Separation of Isomers

- Source: "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole

- Context: Validates that 1,3 and 1,5 isomers have distinct physical properties allowing separ

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Regioselective N-alkylation of 3-Nitropyrazole with Propyl Bromide

An Application Guide and Protocol

Abstract

This application note provides a comprehensive, field-tested protocol for the N-alkylation of 3-nitropyrazole using propyl bromide. N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and materials science.[1] However, the synthesis of specific regioisomers from unsymmetrically substituted pyrazoles presents a significant challenge. This guide details a robust methodology that favors the formation of the sterically less hindered N1-alkylation product, 1-propyl-3-nitropyrazole. We will delve into the mechanistic rationale behind the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and offer insights into product purification and characterization, empowering researchers to confidently and successfully synthesize the target compound.

Introduction and Scientific Background

The pyrazole nucleus is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[2][3] The introduction of a nitro group enhances the molecule's utility, making nitropyrazoles valuable precursors for a range of functionalized compounds, including energetic materials and pharmacologically active agents.[4][5] The N-alkylation of the pyrazole ring is a fundamental transformation for modifying the compound's physicochemical properties.

The primary challenge in the N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, is controlling the regioselectivity. The pyrazole ring contains two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers: 1-propyl-3-nitropyrazole and 1-propyl-5-nitropyrazole.

Mechanism and Regioselectivity:

The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism.[6] First, a base deprotonates the acidic N-H of the pyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl bromide.

The regiochemical outcome is governed by a combination of steric and electronic factors:

-

Steric Hindrance: The nitro group at the C3 position exerts significant steric bulk, impeding the approach of the propyl bromide to the adjacent N2 nitrogen. The N1 position is less sterically encumbered, making it the more accessible site for alkylation.[1]

-

Electronic Effects: The electron-withdrawing nature of the nitro group reduces the electron density and nucleophilicity of the adjacent N2 atom. Consequently, the N1 atom is electronically favored for the nucleophilic attack.

Therefore, the reaction is expected to yield the 1,3-disubstituted pyrazole (1-propyl-3-nitropyrazole) as the major product. The choice of reaction conditions, particularly the base and solvent, can further influence the isomeric ratio.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Nitropyrazole | ≥97% | Sigma-Aldrich | 26621-44-3 |

| Propyl Bromide | ≥99% | Sigma-Aldrich | 106-94-5 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Hexane | ACS Grade | VWR | 110-54-3 |

| Brine (Saturated NaCl) | - | Lab Prepared | 7647-14-5 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 |

Safety Precautions:

-

3-Nitropyrazole: Can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propyl Bromide: Is a flammable liquid and is harmful if inhaled or swallowed. It is a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.

-

DMF: Is a skin and eye irritant and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.

Detailed Experimental Protocol

This protocol describes the N-alkylation reaction on a 5 mmol scale.

Reaction Setup

-

Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.

-

Fit the central neck with a reflux condenser and the side neck with a rubber septum.

-

Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., dry nitrogen or argon).

Reagent Addition and Reaction

-

To the flask, add 3-nitropyrazole (0.565 g, 5.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.).

-

Using a syringe, add 25 mL of anhydrous DMF to the flask.

-

Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.

-

Add propyl bromide (0.68 mL, 7.5 mmol, 1.5 equiv.) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 70 °C using an oil bath and maintain this temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

Work-up and Extraction

-

Once the reaction is complete (as indicated by the consumption of the 3-nitropyrazole starting material on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers in the separatory funnel and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

-

Prepare a silica gel column for flash chromatography.

-

Adsorb the crude product onto a small amount of silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%) to separate the two regioisomers. The major, less polar product (1-propyl-3-nitropyrazole) will elute first.

-

Collect the fractions containing the purified product and concentrate them under reduced pressure to yield the final product.

Visualization of Workflow and Reaction

Reaction Scheme

The alkylation of 3-nitropyrazole with propyl bromide yields a mixture of two primary regioisomers.

Caption: Reaction scheme for the N-alkylation of 3-nitropyrazole.

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

Caption: Step-by-step experimental workflow diagram.

Expected Results and Data Summary

Under the specified conditions, this protocol consistently yields the N-alkylated products with good conversion. The regioselectivity typically favors the formation of 1-propyl-3-nitropyrazole.

| Parameter | Value | Notes |

| Scale | 5.0 mmol | Protocol can be scaled up or down with proportional adjustments. |

| Reactant Equivalents | 1.0 (3-Nitropyrazole) | Limiting Reagent |

| 1.5 (Propyl Bromide) | ||

| 1.5 (K₂CO₃) | ||

| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |

| Temperature | 70 °C | |

| Expected Total Yield | 75 - 85% | Combined yield of both isomers after purification. |

| Regioisomeric Ratio | ~4:1 to 9:1 | (1-propyl-3-nitropyrazole : 1-propyl-5-nitropyrazole) |

| Purification Method | Flash Column Chromatography | Essential for separating the regioisomers. |

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive K₂CO₃ (absorbed moisture)- Low reaction temperature- Impure starting materials | - Use freshly opened or properly stored anhydrous K₂CO₃.- Ensure the oil bath temperature is accurately maintained at 70 °C.- Verify the purity of 3-nitropyrazole and propyl bromide. |

| Low Product Yield | - Incomplete reaction- Product loss during work-up- Volatility of propyl bromide | - Increase reaction time and monitor by TLC until starting material is consumed.- Ensure complete extraction by performing multiple extractions with ethyl acetate.- Ensure the reflux condenser is efficient to prevent loss of the alkylating agent. |